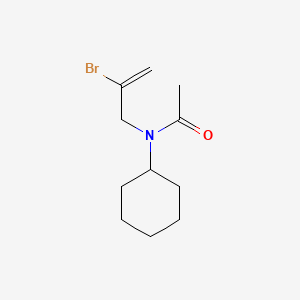
Acetamide, N-(2-bromoallyl)-N-cyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-bromoallyl)-N-cyclohexyl- is a chemical compound with the molecular formula C11H18BrNO. It is used in various scientific research applications and is known for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromoallyl)-N-cyclohexyl- typically involves the reaction of cyclohexylamine with 2-bromoallyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for Acetamide, N-(2-bromoallyl)-N-cyclohexyl- involve large-scale synthesis using automated reactors. The process includes the purification of the compound through distillation or recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-bromoallyl)-N-cyclohexyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed.
Major Products
The major products formed from these reactions include various substituted amides and amine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N-(2-bromoallyl)-N-cyclohexyl- is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-bromoallyl)-N-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-chloroallyl)-N-cyclohexyl-
- Acetamide, N-(2-iodoallyl)-N-cyclohexyl-
- Acetamide, N-(2-fluoroallyl)-N-cyclohexyl-
Uniqueness
Acetamide, N-(2-bromoallyl)-N-cyclohexyl- is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
102585-32-0 |
|---|---|
Molecular Formula |
C11H18BrNO |
Molecular Weight |
260.17 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C11H18BrNO/c1-9(12)8-13(10(2)14)11-6-4-3-5-7-11/h11H,1,3-8H2,2H3 |
InChI Key |
GJHFCBPJJAPYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(=C)Br)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















